N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
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Description
N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of UT-A1 inhibitor A7, also known as “N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine”, is the urea transporter (UT) proteins . These proteins, including UT-A in kidney tubule epithelia and UT-B in vasa recta micro-vessels, facilitate urinary concentrating function .
Mode of Action
UT-A1 inhibitor A7 interacts with its targets by inhibiting urea transport through a noncompetitive mechanism . This inhibition disrupts the normal function of the urea transporters, leading to changes in the urinary concentrating function .
Biochemical Pathways
The affected pathway is the urinary concentrating function, which involves a countercurrent multiplication mechanism facilitated by aquaporins, a Na+/K+/2Cl-cotransporter (NKCC2) in the thick ascending limb of Henle, and urea transporters (UTs) in tubule epithelial cells and in microvascular (vasa recta) endothelia . The inhibition of UTs disrupts this pathway, affecting the body’s ability to concentrate urine .
Pharmacokinetics
The compound is known to fully and reversibly inhibit urea transport, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of UT-A1 inhibitor A7’s action include the disruption of urinary concentrating ability .
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-9-10-16(13-18(15)24)25-19-14-20(23(28)27-11-4-3-5-12-27)26-22-17(19)7-6-8-21(22)29-2/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMBFUUWCMMDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.